3-(4-chlorophenyl)-6-ethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, a scaffold known for its diverse pharmacological applications, including kinase inhibition and antimicrobial activity. The molecule features a 4-chlorophenyl group at position 3, an ethyl substituent at position 6, and a sulfanyl-linked 2-oxoethyl-thiophen moiety at position 2.
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-ethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S3/c1-2-14-10-15-18(28-14)22-20(27-11-16(24)17-4-3-9-26-17)23(19(15)25)13-7-5-12(21)6-8-13/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIREWCRUHTKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
A mixture of 2-aminothiophene-3-carboxylic acid (5.65 mmol) and 4-chlorobenzaldehyde (5.65 mmol) in pyridine undergoes reflux at 120°C for 6 hours to form 3-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one. Ethyl groups are introduced at position 6 via alkylation using ethyl bromide in the presence of potassium carbonate, yielding 6-ethyl-3-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one.
Key Conditions :
- Solvent: Pyridine or acetic acid
- Temperature: 120°C (reflux)
- Catalyst: None required for cyclization; K₂CO₃ for alkylation
- Yield: 72–78% after purification by silica gel chromatography (hexane:ethyl acetate, 3:1).
Introduction of the Sulfanyl Group at Position 2
The sulfanyl moiety is introduced via nucleophilic substitution at position 2 of the pyrimidine ring.
Thiolation with 2-Mercapto-1-(thiophen-2-yl)ethan-1-one
A solution of 6-ethyl-3-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one (3.5 mmol) and 2-mercapto-1-(thiophen-2-yl)ethan-1-one (4.2 mmol) in dry dimethylformamide (DMF) is stirred under nitrogen at 80°C for 12 hours. The reaction is quenched with ice water, and the product is extracted with dichloromethane.
Key Conditions :
- Solvent: Anhydrous DMF
- Temperature: 80°C
- Base: Triethylamine (2 equiv) to deprotonate the thiol
- Yield: 65% after column chromatography (ethyl acetate:hexane, 1:1).
Mechanistic Insights
Cyclocondensation Mechanism
The pyrimidine ring forms via intramolecular cyclization of the thiourea intermediate generated from 2-aminothiophene-3-carboxylic acid and 4-chlorobenzaldehyde. Ethylation at position 6 proceeds through an SN2 mechanism facilitated by K₂CO₃.
Thiolation Mechanism
The sulfur nucleophile attacks the electrophilic carbon at position 2 of the pyrimidine ring, displacing a leaving group (e.g., chloride or hydroxyl). The reaction is driven by the polar aprotic solvent (DMF) and elevated temperature.
Analytical Characterization
Spectroscopic Data
Purity and Stability
- HPLC : >98% purity (C18 column, methanol:water 70:30).
- Stability : Stable at 4°C for 6 months; degrades at >150°C.
Optimization Strategies
Solvent Screening
Replacing DMF with acetonitrile in the thiolation step improved yields to 73% by reducing side reactions.
Catalytic Enhancements
Adding a catalytic amount of iodine (5 mol%) accelerated the cyclocondensation step, reducing reaction time from 6 to 3 hours.
Comparative Analysis of Synthetic Routes
| Step | Method A (Reflux) | Method B (Catalytic Iodine) |
|---|---|---|
| Yield | 68% | 82% |
| Time | 6 hours | 3 hours |
| Purity (HPLC) | 95% | 98% |
Challenges and Solutions
Regioselectivity
Competing alkylation at position 4 was mitigated by using bulkier bases (e.g., DBU) to direct substitution to position 6.
Thiophene Stability
The thiophene ring’s sensitivity to oxidation necessitated inert conditions (N₂ atmosphere) during thiolation.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-ethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-(4-chlorophenyl)-6-ethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors involved in disease pathways.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-ethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional analogs of this compound are highlighted below, with key differences in substituents, physicochemical properties, and inferred bioactivities:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: Halogenated Aryl Groups: The 4-Cl-phenyl group in the target compound increases hydrophobicity compared to 4-F-phenyl analogs (e.g., ), which may improve membrane permeability but reduce aqueous solubility. Thiophene vs.
Spirocyclic analogs () impose spatial constraints, likely affecting binding pocket compatibility.
Bioactivity Implications: Carboxamide derivatives () exhibit hydrogen-bonding capacity, suggesting utility in antimicrobial or enzyme inhibition.
Research Findings and Data Gaps
- Synthetic Accessibility : The sulfanyl linkage in the target compound (C2) is synthetically tractable via thiol-alkylation, as seen in analogs like .
- Bioactivity Data: Limited experimental data are available for the target compound, but related thienopyrimidinones show kinase inhibition (e.g., EGFR, VEGFR2) and antimicrobial activity .
Biological Activity
The compound 3-(4-chlorophenyl)-6-ethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly its anticancer properties and enzyme inhibition.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 438.6 g/mol. The structure features a thieno[2,3-d]pyrimidinone core with a chlorophenyl and ethyl substituent, along with a thiophenyl group linked through a sulfonyl moiety.
Synthesis
Synthesis methods for thieno[2,3-d]pyrimidinones typically involve multi-step reactions including cyclization processes. The synthesis of this specific compound can be achieved through the condensation of appropriate thiophene derivatives with pyrimidine precursors under acidic conditions.
Anticancer Properties
Recent studies have indicated that compounds containing thieno[2,3-d]pyrimidinone frameworks exhibit significant anticancer activity. For instance, one study demonstrated that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.7 | Apoptosis |
| HCT116 | 12.3 | Cell Cycle Arrest |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation:
-
Cholinesterases : Inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was observed, suggesting potential applications in neurodegenerative diseases.
- AChE IC50: 19.2 µM
- BChE IC50: 13.2 µM
-
Cyclooxygenase Enzymes : The compound exhibited moderate inhibition of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes.
- COX-2 IC50: 25 µM
Molecular Docking Studies
Molecular docking studies have revealed that the compound interacts favorably with the active sites of these enzymes, suggesting strong binding affinity due to hydrogen bonding and hydrophobic interactions. This supports the observed biological activities.
Case Studies
In a case study involving a series of thieno[2,3-d]pyrimidinone derivatives, researchers found that modifications at the para-position of the phenyl ring significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced inhibition against AChE and COX-2 compared to those with electron-donating groups.
Q & A
Q. What are the optimal synthetic routes for this thienopyrimidinone derivative, and how can side reactions be minimized?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the thieno[2,3-d]pyrimidin-4-one core. Key steps include:
- Sulfanyl group introduction: Use of 2-mercaptoethyl thiophene derivatives under basic conditions (e.g., NaH in DMF) to functionalize the C2 position .
- Chlorophenyl substitution: Buchwald-Hartwig coupling or nucleophilic aromatic substitution for the 4-chlorophenyl group at C3 .
Side reactions (e.g., oxidation of the thiophene ring or dimerization) are mitigated by inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during critical steps .
Q. How can the purity and structural integrity of the compound be validated?
- Methodological Answer:
- Chromatography: HPLC with a C18 column (mobile phase: 70% acetonitrile/30% water) to assess purity (>95% required for pharmacological studies) .
- Spectroscopy:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., thiophene protons at δ 7.1–7.3 ppm; ethyl group protons at δ 1.2–1.4 ppm) .
- HRMS: Exact mass verification (calculated for C₂₁H₁₈ClN₃O₂S₂: [M+H]⁺ = 468.06) .
Advanced Research Questions
Q. How does the compound’s electronic configuration influence its binding affinity to biological targets?
- Methodological Answer:
- Computational modeling: Density Functional Theory (DFT) calculations reveal electron-deficient regions (e.g., pyrimidinone ring) that interact with enzyme active sites. The thiophene sulfur and chlorophenyl group enhance π-π stacking and hydrophobic interactions .
- Experimental validation: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding constants (e.g., Kd values < 10 µM observed for kinase inhibition) .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer: Contradictions (e.g., varying IC₅₀ values across assays) are addressed by:
- Orthogonal assays: Compare enzymatic inhibition (e.g., kinase activity) vs. cellular viability (MTT assay) to distinguish direct target effects from off-target toxicity .
- Crystallography: X-ray co-crystallization with target proteins (e.g., EGFR kinase) to confirm binding modes and identify critical hydrogen bonds (e.g., between pyrimidinone carbonyl and Lys721) .
Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?
- Methodological Answer:
- Co-solvent systems: Use 10% DMSO/PEG-400 in PBS for intravenous administration .
- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) at the ethyl or thiophene positions to enhance hydrophilicity without compromising activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
